2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid

HIV RNase H inhibition Structure-Activity Relationship Cycloalkyl ring size

HIV RNase H inhibitor discovery lacks scaffolds with selective allosteric profiles. This 2-amino-cycloheptathiophene-3-carboxylic acid is the direct precursor to NSC727447 (HIV-1/2 RNase H IC50 = 2.0-2.5 μM, 40-50-fold selectivity over human RNase H). - Cycloheptane ring essential: cyclopentane/cyclooctane analogs inactive, cyclohexane 3.3-fold less potent. - Free carboxylic acid for direct conjugation (biotin, fluorophores) without saponification. - Also gateway to anti-TB Schiff bases (MIC 0.04 μg/mL vs M. tuberculosis H37Rv) and anticancer agents (>97% growth inhibition). Procure this scaffold to access validated chemical space for antiretroviral, anticancer, and neglected disease programs.

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
CAS No. 350997-73-8
Cat. No. B12124172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid
CAS350997-73-8
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)SC(=C2C(=O)O)N
InChIInChI=1S/C10H13NO2S/c11-9-8(10(12)13)6-4-2-1-3-5-7(6)14-9/h1-5,11H2,(H,12,13)
InChIKeyZEEOZLWBPKOHFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloheptathiophene Scaffold for Procurement


2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid (CAS 350997-73-8) is a bicyclic heterocyclic building block characterized by a seven-membered cycloheptane ring fused to a 2-aminothiophene-3-carboxylic acid core . This compound distinguishes itself from its six-membered (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, CAS 5936-58-3) and des-amino analogs through the unique steric and electronic properties imparted by the cycloheptane ring, which are critical for generating conformationally constrained derivatives with distinct biological activity profiles [1][2].

Why This Scaffold Cannot Be Replaced by Common Analogs


Direct substitution of this compound with its closest commercially available analogs—namely the six-membered cyclohexane analog (CAS 5936-58-3) or the des-amino variant (CAS 898391-70-3)—is precluded by quantifiable differences in ring size, conformational flexibility, and functional group reactivity that govern downstream biological performance and synthetic utility . The cycloheptane ring imparts a wider range of accessible conformations compared to the cyclohexane ring, which is critical for optimal binding to hydrophobic pockets in certain targets, while the presence of the 2-amino group enables Gewald-based derivatization chemistries that are not available to the des-amino scaffold [1][2].

Quantitative Differentiation Evidence


Ring Size Dictates RNase H Inhibitory Activity

The cycloheptane-fused carboxamide derivative (NSC727447, derived from this compound) retains significant HIV-1 RNase H inhibitory activity (IC50 = 4.3 μM), whereas the direct replacement with a cyclopentane or cyclooctane ring results in complete loss of activity [1]. The cyclohexane-substituted analog (compound 6) retained measurable but significantly reduced potency (IC50 = 14 μM), representing a 3.3-fold loss in activity compared to the cycloheptane scaffold [2]. This finding was established in a dedicated structure-activity relationship study of vinylogous urea RNase H inhibitors, where the cycloheptane ring was identified as the optimal size for inhibitor potency when the 2-amino and 3-carboxamide functions remained underivatized [1].

HIV RNase H inhibition Structure-Activity Relationship Cycloalkyl ring size

Gewald Derivatization Scope vs. Des-Amino Analogs

The 2-amino group on the cyclohepta[b]thiophene-3-carboxylic acid scaffold is the lynchpin for downstream diversification. A comprehensive synthetic study demonstrated that this scaffold serves as the key intermediate for generating a panel of 14 distinct heterocyclic hybrids incorporating thiazole, pyrazole, and pyridine moieties through Gewald reaction, Knoevenagel condensation, and oxidative cyclization pathways [1]. The des-amino analog, 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid (CAS 898391-70-3), cannot participate in these chemistries and is limited to esterification or amidation reactions only. Critically, derivatives synthesized from this compound demonstrated compound 11a with promising cytotoxic activity against HepG2 (liver), HCT-116 (colon), MCF-7 (breast), and PC3 (prostate) cancer cell lines comparable to doxorubicin as positive control [1]. A separate study further validated that 2-amino-cycloheptathiophene-3-carbonitrile (ATCTC) Schiff bases derived from this scaffold displayed MIC values of 0.04–0.14 μg/mL against M. tuberculosis H37Rv, outperforming the reference compound 297F (MIC 0.23 μg/mL) by up to 5.8-fold [2].

Gewald synthesis Heterocyclic derivatization 2-Aminothiophene reactivity

Antiproliferative Activity vs. Cyclohexyl Analogs

A systematic comparison of cycloalkyl[b]thiophene-3-carbonitrile derivatives across cyclohexyl, cycloheptyl, and cyclopentyl ring systems revealed that the cycloheptyl-substituted compounds consistently exhibited superior antiproliferative activity [1]. Specifically, compound 2r (a cycloheptyl[b]thiophene derivative) inhibited greater than 97% growth across all three human cancer cell lines tested (HT29 colon adenocarcinoma, NCI-H292 lung carcinoma, and HEP laryngeal carcinoma), while the most active cyclohexyl compounds demonstrated preferentially antifungal rather than antiproliferative activity in the same assay panel [1]. This scaffold-dependent activity switch—antifungal for cyclohexyl, antiproliferative for cycloheptyl—provides a clear rationale for scaffold selection based on the intended biological application. PLS discriminant analysis confirmed that shape-related molecular descriptors were strongly correlated with the biological data, confirming the cycloheptane ring's conformational properties as the driver of this activity divergence [1].

Antiproliferative activity Cycloalkyl[b]thiophene scaffold Cancer cell line panel

Carboxylic Acid Handle for Amide Bioisostere Strategies

The carboxylic acid functionality of this compound is strategically positioned for conversion to carboxamide, which is essential for HIV RNase H inhibitory activity. The parent carboxamide (NSC727447) derived from this acid demonstrates broad-spectrum RNase H inhibition with IC50 values of 2.0 μM (HIV-1), 2.5 μM (HIV-2), 100 μM (E. coli), and 10.6 μM (human), establishing a 40–50-fold selectivity window between viral and human enzymes [1]. Crucially, the study by Wendt et al. demonstrated that derivatizing the 2-NH2 or 3-CONH2 positions of the cycloheptathiophene scaffold significantly modulates potency: 2-NH2 modifications generally decrease activity, while the parent carboxylic acid represents the gateway to exploring amide substituent effects [2]. The carboxylic acid methyl ester analog (CAS 184174-81-0) and ethyl ester analog (CAS 40106-13-6) are commercially available as protected forms, but saponification is required to regenerate the free acid for direct amide coupling, introducing an additional synthetic step with potential yield loss .

Amide coupling Structure-activity relationship Allosteric inhibitor design

Validated Physicochemical Properties for Synthetic Planning

The target compound exhibits experimentally determined and computationally validated physicochemical properties: melting point 100–101 °C and molecular formula C10H13NO2S (MW 211.28 g/mol) [1]. DFT calculations at the B3LYP/6-311++G(d,p) level show that experimental XRD parameters agree well with theoretically calculated values, as demonstrated by the detailed crystallographic and spectroscopic characterization by Suhta et al. [1]. This concordance between experiment and theory provides confidence in the compound's structural assignment and phase behavior. In contrast, the des-amino analog 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid exhibits a different molecular mass (196.27 g/mol, C10H12O2S) and lacks the 2-amino group that is crucial for intermolecular hydrogen bonding in the crystal lattice .

Melting point DFT optimization Crystallinity

Validated Research and Industrial Applications


HIV RNase H Allosteric Inhibitor Development

This compound is the direct synthetic precursor to NSC727447, a validated allosteric HIV-1/2 RNase H inhibitor with IC50 = 2.0–2.5 μM and 40–50-fold selectivity over human RNase H [1]. The cycloheptane ring is essential for activity—cyclopentane and cyclooctane analogs are completely inactive, and the cyclohexane analog is 3.3-fold less potent [2]. Research groups engaged in antiretroviral drug discovery should procure this compound as the parent scaffold for exploring novel amide, ester, or heterocyclic derivatives targeting the p51 thumb allosteric site identified by protein footprinting and molecular docking at His539 [1][2].

Anticancer Library Synthesis

The cycloheptathiophene scaffold demonstrates a consistent, ring-size-dependent bias toward antiproliferative activity, while the cyclohexane analog is biased toward antifungal activity [1]. Compound 2r, a derivative of this scaffold, achieved >97% growth inhibition across three human cancer cell lines (HT29, NCI-H292, HEP) [1]. Further validation from Gouda et al. confirmed that heterocyclic hybrids derived from this scaffold produce compound 11a with cytotoxicity comparable to doxorubicin against HepG2, HCT-116, MCF-7, and PC3 cell lines [2]. Procurement for anticancer library synthesis should prioritize this scaffold over cyclohexyl analogs to maximize hit rates in antiproliferative screens.

Anti-Tuberculosis Drug Discovery

2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile (ATCTC), directly accessible from this carboxylic acid via amidation-dehydration, has yielded Schiff base derivatives with MIC values as low as 0.04 μg/mL against M. tuberculosis H37Rv—a 5.8-fold improvement over the reference 297F (MIC 0.23 μg/mL) [1]. Compounds 2a, 2d, 2j, and 2 m also exhibited potent activity against extensively drug-resistant (XDR) TB clinical isolates (MIC 0.017–0.29 μg/mL) [1]. This compound serves as the gateway to a chemical series with demonstrated activity against both drug-susceptible and drug-resistant TB strains, making it a strategic procurement for neglected disease drug discovery programs.

Conformationally Constrained Chemical Probe Synthesis

The cycloheptane ring provides a unique conformational profile that is not replicable by cyclohexane or cyclopentane scaffolds—a property confirmed by PLS discriminant analysis showing shape descriptors as the primary correlate of biological activity [1]. The free carboxylic acid group enables direct conjugation to affinity tags, fluorescent reporters, or biotin without the saponification step required for ester analogs [2]. Chemical biology groups developing target engagement probes for RNase H, reverse transcriptase-associated proteins, or other enzymes should procure the free acid to minimize synthetic steps and maximize labeling yield.

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